molecular formula C11H15NO B12599206 N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-11-4

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12599206
CAS No.: 646039-11-4
M. Wt: 177.24 g/mol
InChI Key: OOEIOGLOQXVOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO It is known for its unique structure, which includes a hydroxylamine group attached to a butan-2-ylidene chain with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
  • N-[4-(2-methylphenyl)butan-2-ylidene]hydroxylamine

Uniqueness

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its lipophilicity and potentially improve its bioavailability compared to similar compounds.

Properties

CAS No.

646039-11-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-9-3-6-11(7-4-9)8-5-10(2)12-13/h3-4,6-7,13H,5,8H2,1-2H3

InChI Key

OOEIOGLOQXVOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.